2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The 1,2,4-triazole ring is often used in pharmaceuticals due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This method involves an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Organocatalytic α-Sulfenylation
One application involves the efficient organocatalytic α-sulfenylation of substituted piperazine-2,5-diones using cinchona alkaloids as Lewis bases and electrophilic sulfur transfer reagents. This method, featuring 1-Phenylsulfanyl[1,2,4]triazole as a novel sulfur transfer reagent, achieves excellent product yields under mild conditions. This process demonstrates the versatility of sulfenylation reactions in synthesizing complex molecules (Dubey et al., 2009).
Cytochrome P450 Enzyme Metabolism
Another study investigates the oxidative metabolism of a novel antidepressant, demonstrating the role of various cytochrome P450 enzymes in the metabolic pathway. This includes the formation of a 4-hydroxy-phenyl metabolite and a sulfoxide among other metabolites, showcasing the compound's complex metabolic transformations in the human body (Hvenegaard et al., 2012).
Inhibition of Carbonic Anhydrase
Research on s-triazine derivatives incorporating sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, and piperazine or aminoalcohol structural motifs has shown inhibition of carbonic anhydrase isoforms. These compounds exhibit appreciable inhibition against cytosolic hCA I, II, and tumor-associated hCA IX, suggesting potential for development into unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial and Anticancer Activities
Synthesis of novel carbazole derivatives linked with piperazine has been explored for their antimicrobial and anticancer activities. This research indicates the potential of these compounds against bacterial, fungal infections, and human breast cancer cell lines, suggesting a promising avenue for therapeutic applications (Sharma et al., 2014).
Antimicrobial Agents
New series of compounds based on 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones have been synthesized, showing significant antimicrobial activity against various bacterial and fungal strains. These findings open up possibilities for developing novel antimicrobial agents (Patel et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They have been tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been studied for their ability to form complexes with metals . These complexes can influence the coordination behavior of the ligand, leading to both complexes with bridging ligands and chelates .
Biochemical Pathways
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may interfere with cellular proliferation pathways.
Result of Action
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce apoptosis or inhibit cell proliferation.
Action Environment
It’s worth noting that the coordination chemistry of similar compounds has been a target of intensive research , suggesting that factors such as pH, temperature, and the presence of other compounds could potentially influence their action.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins .
Cellular Effects
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine may have various effects on cells. For instance, similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may bind to certain biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid followed by reaction with piperazine.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-thiol", "Chloroacetic acid", "Piperazine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.", "Step 2: The resulting product from step 1 is then reacted with piperazine in the presence of a base such as sodium hydroxide to form the final product, 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine." ] } | |
CAS No. |
2138425-36-0 |
Molecular Formula |
C9H17N5O2S |
Molecular Weight |
259.33 |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine |
InChI |
InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2 |
InChI Key |
GCIVCBYDWWCNTD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)O.C1CNCCN1 |
solubility |
not available |
Origin of Product |
United States |
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